![molecular formula C19H31O7Si- B14254713 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 404339-68-0](/img/structure/B14254713.png)
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a trimethoxysilyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylate core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then subjected to esterification with 4,4-dimethyl-3-(trimethoxysilyl)pentanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The trimethoxysilyl group allows for strong binding to silicon-based surfaces, making it useful in materials science. In biological systems, the compound may interact with cellular membranes or proteins, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-({[4,4-Dimethyl-3-(trimethoxysilyl)butyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 3-({[4,4-Dimethyl-3-(trimethoxysilyl)hexyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
The unique combination of a bicyclic heptene ring and a trimethoxysilyl functional group sets 3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate apart from similar compounds. This structure imparts specific chemical reactivity and physical properties, making it particularly valuable in applications requiring strong adhesion to silicon-based materials or specific biological interactions.
Properties
CAS No. |
404339-68-0 |
|---|---|
Molecular Formula |
C19H31O7Si- |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-(4,4-dimethyl-3-trimethoxysilylpentoxy)carbonylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C19H32O7Si/c1-19(2,3)14(27(23-4,24-5)25-6)9-10-26-18(22)16-13-8-7-12(11-13)15(16)17(20)21/h7-8,12-16H,9-11H2,1-6H3,(H,20,21)/p-1 |
InChI Key |
IINTZBOGHUWELM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(CCOC(=O)C1C2CC(C1C(=O)[O-])C=C2)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


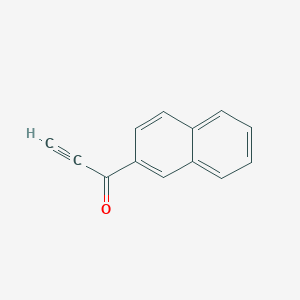
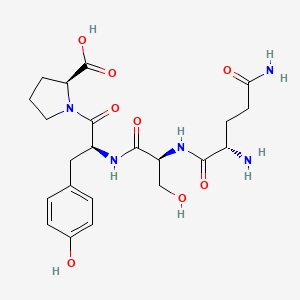
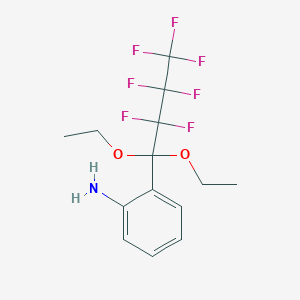
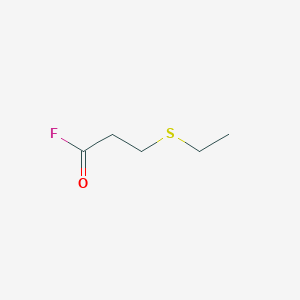
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
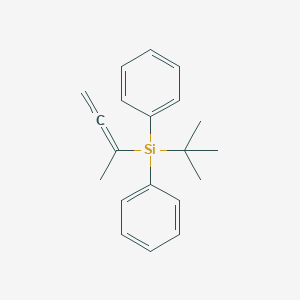
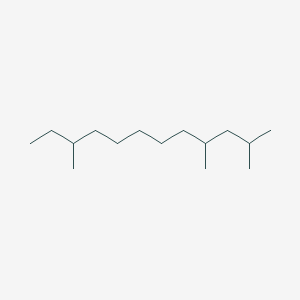
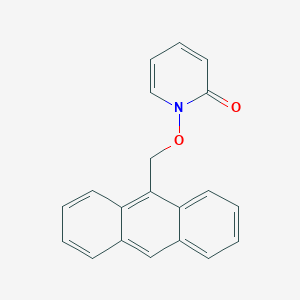
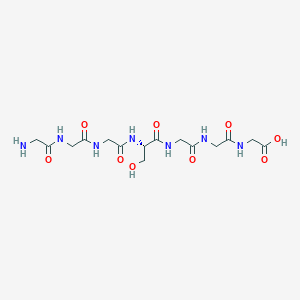
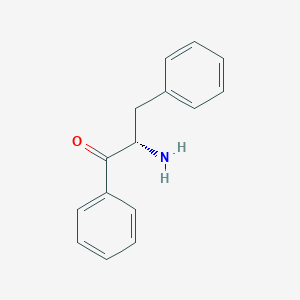
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
